1-Propan-2-yl-1,5-diazocane
CAS No.: 174680-07-0
Cat. No.: VC20925890
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 174680-07-0 |
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Molecular Formula | C9H20N2 |
Molecular Weight | 156.27 g/mol |
IUPAC Name | 1-propan-2-yl-1,5-diazocane |
Standard InChI | InChI=1S/C9H20N2/c1-9(2)11-7-3-5-10-6-4-8-11/h9-10H,3-8H2,1-2H3 |
Standard InChI Key | ZTUIWSJUPJWKLN-UHFFFAOYSA-N |
SMILES | CC(C)N1CCCNCCC1 |
Canonical SMILES | CC(C)N1CCCNCCC1 |
Introduction
Chemical Structure and Identification
1-Propan-2-yl-1,5-diazocane belongs to the family of diazocanes, specifically featuring an eight-membered ring with two nitrogen atoms at positions 1 and 5, with a propan-2-yl (isopropyl) group attached to the nitrogen at position 1. This structural arrangement contributes to its unique chemical reactivity and potential biological interactions.
Chemical Identifiers and Nomenclature
The compound is recognized through various systematic naming conventions and registry numbers within chemical databases. The primary identifiers and alternative names provide essential reference points for researchers seeking information about this compound.
Table 1: Primary Chemical Identifiers
Structural Representation
The molecular structure of 1-Propan-2-yl-1,5-diazocane can be represented using various notation systems, providing researchers with different perspectives on its three-dimensional arrangement and chemical bonding patterns.
Table 2: Structural Notation Systems
Physicochemical Properties
Understanding the physicochemical properties of 1-Propan-2-yl-1,5-diazocane is essential for predicting its behavior in chemical reactions, formulation processes, and biological systems. These properties influence its solubility, stability, and potential interactions with biological targets.
Physical Properties
1-Propan-2-yl-1,5-diazocane exhibits physical characteristics typical of medium-sized nitrogen heterocycles, influenced by its cyclic structure and the presence of the isopropyl substituent.
Table 3: Key Physical Properties
Chemical Properties and Reactivity Parameters
The chemical behavior of 1-Propan-2-yl-1,5-diazocane is influenced by its molecular structure, particularly the presence of two nitrogen atoms and the isopropyl substituent. These features determine its reactivity profiles and potential applications in synthetic chemistry.
Table 4: Chemical Properties and Molecular Descriptors
Synthesis Methods
The synthesis of 1-Propan-2-yl-1,5-diazocane typically involves specialized organic chemistry techniques, requiring careful consideration of reaction conditions and purification procedures. Understanding these synthetic pathways is crucial for researchers interested in producing this compound for further studies.
Synthesis of Parent Compound and Derivatization
The parent compound, 1,5-diazacyclooctane, is prepared by alkylating ammonia with 1,3-dibromopropane, although this process typically yields the product in low amounts . Subsequent N-alkylation of one nitrogen atom with 2-iodopropane (or equivalent reagents) could potentially introduce the isopropyl group to produce 1-Propan-2-yl-1,5-diazocane.
A possible alternative synthetic route might involve:
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Preparation of 1,5-diazacyclooctane as the parent heterocyclic system
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Selective protection of one nitrogen atom
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Alkylation of the unprotected nitrogen with isopropyl iodide or equivalent reagent
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Deprotection to yield the final product
The N-H centers in the parent compound can be replaced with various other groups, making it possible to introduce the propan-2-yl substituent through appropriate synthetic transformations . This versatility in functional group modification provides multiple potential pathways for obtaining the target compound.
Chemical Reactivity and Reactions
The reactivity of 1-Propan-2-yl-1,5-diazocane is primarily governed by the presence of the secondary amine group and the tertiary amine bearing the isopropyl substituent. These structural features determine its behavior in various chemical transformations.
Characteristic Reactions
Based on the structural features of 1-Propan-2-yl-1,5-diazocane and the known chemistry of related diazocane compounds, several reaction types can be anticipated:
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The secondary amine (N-H) can undergo further alkylation or acylation reactions to produce N,N-disubstituted derivatives
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The free secondary amine can participate in condensation reactions with aldehydes or ketones, potentially forming bicyclic derivatives
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Both nitrogen atoms can coordinate with transition metal ions, forming complexes with potential applications in coordination chemistry and catalysis
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The eight-membered ring might undergo ring-opening reactions under specific conditions, particularly in the presence of strong nucleophiles or electrophiles
The isopropyl group on the tertiary nitrogen atom introduces steric constraints that may influence the reactivity and selectivity of these transformations, potentially leading to regioselective reaction outcomes.
Structural Relationships to Other Diazocanes
1-Propan-2-yl-1,5-diazocane belongs to a broader family of diazocane derivatives, each characterized by specific substitution patterns and structural features. Understanding these relationships provides valuable context for predicting properties and potential applications.
Comparison with Related Compounds
The compound shares structural similarities with several related heterocycles, including:
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1,5-Diazacyclooctane (the parent compound): Lacks the isopropyl substituent, featuring two secondary amine groups within the eight-membered ring
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1-Methyl-1,5-diazocane: Contains a methyl group instead of an isopropyl group at position 1, resulting in less steric hindrance but similar electronic properties
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Other N-substituted 1,5-diazocanes: Various derivatives with different substituents at either nitrogen position, each with potentially unique chemical and biological properties These structural relationships facilitate comparative analyses and help predict the behavior of 1-Propan-2-yl-1,5-diazocane based on the known properties of its congeners.
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